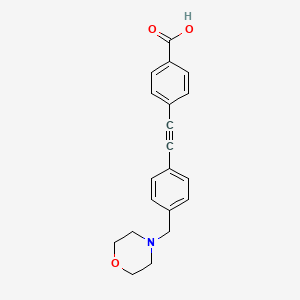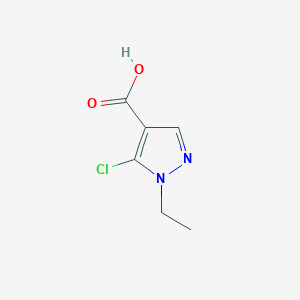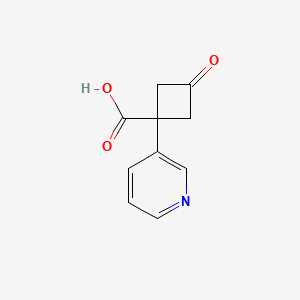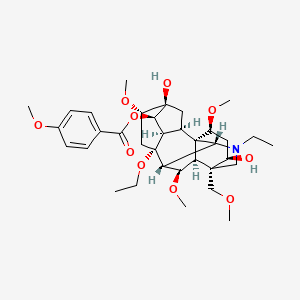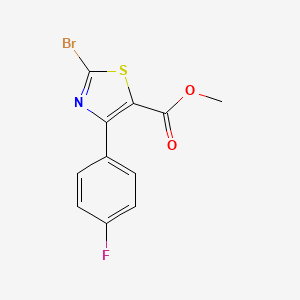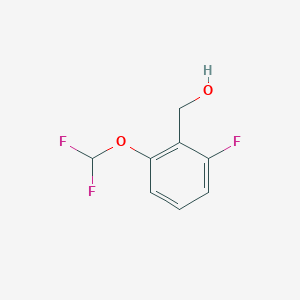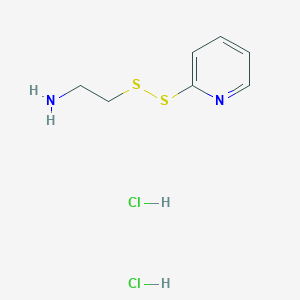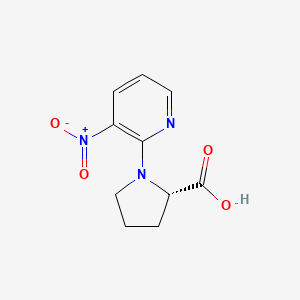![molecular formula C10H14MgN5O13P3 B13077613 magnesium;(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolane-3,4-diolate](/img/structure/B13077613.png)
magnesium;(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolane-3,4-diolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium;(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolane-3,4-diolate is a complex organic compound that features a magnesium ion coordinated with a nucleoside phosphate. This compound is significant in various biochemical processes and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolane-3,4-diolate typically involves the following steps:
Nucleoside Phosphorylation: The nucleoside is phosphorylated using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite reagents.
Magnesium Coordination: The phosphorylated nucleoside is then reacted with a magnesium salt, such as magnesium chloride (MgCl2), under controlled pH and temperature conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale phosphorylation and coordination reactions, utilizing automated reactors and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming oxo derivatives.
Reduction: Reduction reactions can occur at the phosphate groups, leading to the formation of phosphite derivatives.
Substitution: Nucleophilic substitution reactions can take place at the phosphate groups, resulting in the exchange of phosphate with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in aprotic solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts or under mild heating.
Major Products
Oxidation: Oxo derivatives of the nucleoside phosphate.
Reduction: Phosphite derivatives.
Substitution: Nucleoside derivatives with substituted phosphate groups.
Applications De Recherche Scientifique
Magnesium;(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolane-3,4-diolate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying coordination chemistry and nucleoside phosphate interactions.
Biology: Plays a role in understanding the biochemical pathways involving nucleotides and their metal ion complexes.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Industry: Utilized in the synthesis of nucleotide analogs and other bioactive compounds.
Mécanisme D'action
The compound exerts its effects through the coordination of the magnesium ion with the nucleoside phosphate. This coordination influences the stability and reactivity of the nucleoside, affecting various biochemical pathways. The molecular targets include enzymes involved in nucleotide metabolism and signaling pathways that regulate cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Magnesium adenosine triphosphate (Mg-ATP): A similar compound where magnesium is coordinated with adenosine triphosphate.
Magnesium guanosine triphosphate (Mg-GTP): Another similar compound with magnesium coordinated with guanosine triphosphate.
Uniqueness
Magnesium;(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolane-3,4-diolate is unique due to its specific nucleoside structure and the presence of multiple phosphate groups, which confer distinct chemical and biological properties compared to other magnesium-nucleoside complexes.
Propriétés
Formule moléculaire |
C10H14MgN5O13P3 |
|---|---|
Poids moléculaire |
529.47 g/mol |
Nom IUPAC |
magnesium;(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolane-3,4-diolate |
InChI |
InChI=1S/C10H14N5O13P3.Mg/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;/h2-4,6-7,10H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);/q-2;+2/t4-,6-,7-,10-;/m1./s1 |
Clé InChI |
BOCAEIPOSULYGK-MCDZGGTQSA-N |
SMILES isomérique |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[O-])[O-])N.[Mg+2] |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[O-])[O-])N.[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Propylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13077538.png)
![1-[(4-Iodophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13077544.png)
